(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
Overview
Description
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a methoxy group, a methyl-imidazole moiety, and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, to exert their effects .
Mode of Action
For instance, they can bind to the active site of an enzyme, inhibiting its function . They can also interact with receptors, modulating their activity .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, ranging from anti-inflammatory and antitumor effects to antidiabetic and antiallergic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
Biochemical Analysis
Biochemical Properties
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues. The boronic acid group interacts with the hydroxyl group of the serine residue, forming a stable covalent bond that inhibits the enzyme’s activity. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it can inhibit kinases and phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression and cellular metabolism. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of enzymes, preventing substrate binding and catalysis. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group is usually introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, methyl iodide.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)boronic acid: Lacks the imidazole moiety, making it less versatile in biological applications.
(4-Methyl-1H-imidazol-1-yl)phenylboronic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
Uniqueness
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer a balance of reactivity and specificity. The methoxy group enhances its solubility and electronic properties, while the imidazole moiety provides additional binding interactions .
Properties
IUPAC Name |
[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGGGTOQGOMAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2C=C(N=C2)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728824 | |
Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1145786-45-3 | |
Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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